2-chloro-1-(2-chloro-4-pyridinyl)Ethanone
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Overview
Description
2-chloro-1-(2-chloro-4-pyridinyl)Ethanone is an organic compound with the molecular formula C7H5Cl2NO. It is a chlorinated derivative of pyridine and is used in various chemical reactions and applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2-chloro-4-pyridinyl)Ethanone typically involves the chlorination of 1-(2-chloro-4-pyridinyl)ethanone. One common method includes the use of chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions . The reaction is carried out in a solvent like dichloromethane, and the product is purified through distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous preparation systems are employed to ensure consistent quality and yield. These systems involve sequential chlorination and purification steps, often using automated control units to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(2-chloro-4-pyridinyl)Ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines or thiols, leading to the substitution of the chlorine atom.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyridines.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
2-chloro-1-(2-chloro-4-pyridinyl)Ethanone is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-1-(2-chloro-4-pyridinyl)Ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(4-chloropyridin-2-yl)ethanone
- 2-chloro-1-(4-pyridinyl)ethanone Hydrochloride
- 4-(Chloroacetyl)morpholine
- 4-Acetyl-2-chloropyridine
Uniqueness
2-chloro-1-(2-chloro-4-pyridinyl)Ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in targeted chemical synthesis and specialized research applications.
Properties
Molecular Formula |
C7H5Cl2NO |
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Molecular Weight |
190.02 g/mol |
IUPAC Name |
2-chloro-1-(2-chloropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2 |
InChI Key |
GHISNTVCGGIMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CCl)Cl |
Origin of Product |
United States |
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